molecular formula C10H14OS B14020327 Methyl(4-propoxyphenyl)sulfane

Methyl(4-propoxyphenyl)sulfane

Cat. No.: B14020327
M. Wt: 182.28 g/mol
InChI Key: BCIHSXLIMVZKFX-UHFFFAOYSA-N
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Description

Methyl(4-propoxyphenyl)sulfane is an organic compound characterized by the presence of a sulfane group attached to a methyl and a 4-propoxyphenyl group. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(4-propoxyphenyl)sulfane typically involves the alkylation of thiols. One common method is the reaction of 4-propoxyphenylthiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl(4-propoxyphenyl)sulfane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound back to its thiol form.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

Methyl(4-propoxyphenyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of high-performance polymers and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl(4-propoxyphenyl)sulfane involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated by the formation of covalent bonds between the sulfane group and the active site of the enzyme or protein.

Comparison with Similar Compounds

  • Methyl(4-methoxyphenyl)sulfane
  • Methyl(4-ethoxyphenyl)sulfane
  • Methyl(4-butoxyphenyl)sulfane

Comparison: Methyl(4-propoxyphenyl)sulfane is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the propoxy group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where other analogs may not be as effective.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-methylsulfanyl-4-propoxybenzene

InChI

InChI=1S/C10H14OS/c1-3-8-11-9-4-6-10(12-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

BCIHSXLIMVZKFX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)SC

Origin of Product

United States

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